molecular formula C17H19N3O2 B2611227 (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 2034249-81-3

(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No. B2611227
CAS RN: 2034249-81-3
M. Wt: 297.358
InChI Key: LTFHZVFIYIVPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively studied.

Scientific Research Applications

Fluorescent Labeling Reagents

Junzo Hirano et al. (2004) developed a novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), demonstrating strong fluorescence across a wide pH range in aqueous media. This compound, similar in structure to the query molecule, has been applied as a fluorescent labeling reagent, showcasing its potential in biomedical analysis due to its high stability and significant fluorescence intensity unaffected by pH changes (Hirano et al., 2004).

Antimicrobial and Antitumor Activities

Research on aminoquinones structurally related to marine isoquinolinequinones by V. Delgado et al. (2012) revealed moderate to high cytotoxic activity against several human tumor cell lines. This study highlights the potential of structurally related compounds in developing treatments for cancer, emphasizing the relevance of exploring the applications of novel compounds like (6-ethoxypyrimidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in oncology (Delgado et al., 2012).

Synthetic Applications

A study by A. Bacchi et al. (2005) on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation demonstrates the synthetic versatility of compounds with structural similarities to the query molecule. These findings underscore the potential utility of this compound in synthetic chemistry, offering pathways to various heterocyclic derivatives (Bacchi et al., 2005).

properties

IUPAC Name

(6-ethoxypyrimidin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-22-16-10-14(18-11-19-16)17(21)20-8-4-5-13-9-12(2)6-7-15(13)20/h6-7,9-11H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHZVFIYIVPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCCC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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